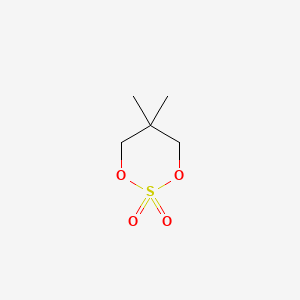

1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide

Overview

Description

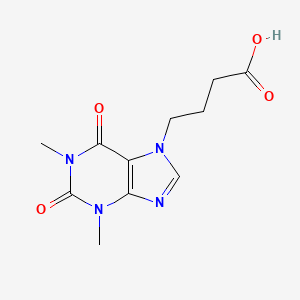

1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide is a reagent used in the synthesis of deoxy salacinols via coupling reaction . It can undergo biocatalyzed transformation to diols by Rhodococcus sp .

Synthesis Analysis

The compound can be synthesized using 1,3-propanediol and dichlorosulfone as raw materials, with potassium periodate as the oxidant, under the catalysis of ruthenium trichloride . The structure of this compound has been characterized using infrared absorption spectroscopy and proton nuclear magnetic resonance .Molecular Structure Analysis

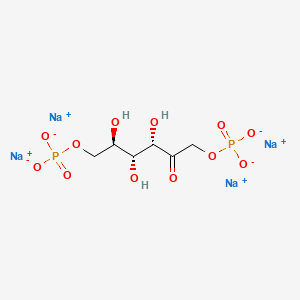

The molecular formula of this compound is C5H10O4S . The InChI code is 1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 . The molecular weight is 166.20 g/mol .Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of deoxy salacinols via coupling reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.20 g/mol . It has a topological polar surface area of 61 Ų . It has no rotatable bonds and no hydrogen bond donors , but it has four hydrogen bond acceptors .Scientific Research Applications

Synthesis Applications

- Nucleoside Modifications : 1,3,2-Dioxathiane 2,2-dioxide has been used in the alkylation of nucleosides, such as N-3-benzyloxymethyl-5-methyluridine, leading to modifications at the 2′-O or 3′-O positions. This process is significant for the synthesis of 2′-O-modified nucleosides with potential applications in molecular biology and pharmaceuticals (Fraser et al., 2000).

Chemical Studies

Conformational Analysis : Research on 2-Oxo-1,3,2-dioxathiane and its derivatives, including methyl- and alkyl-substituted versions, has provided insights into their conformational energy and equilibria. These studies are essential for understanding the chemical behavior and potential applications of these compounds (Virtanen et al., 1982).

Photochromism : The 1,2-Oxathiine 2,2-dioxides have been synthesized and applied in materials chemistry, particularly demonstrating efficient P-type photochromism. This is indicative of their potential use in developing photoresponsive materials (Aiken et al., 2019).

Synthesis of Derivatives

- Derivatives Synthesis : The synthesis of 1,3,2-dioxathiolane-4-methylene-2-oxides, which are potential allene oxide equivalents, showcases another application of 1,3,2-dioxathiane derivatives. These are used in creating various organic compounds with potential uses in organic chemistry and drug synthesis (Shipman et al., 1999).

Ring Enlargement Applications

- Ring Enlargement Studies : The compound has been involved in studies of ring enlargement from seven- to ten-membered-ring sulfonamide derivatives, indicating its role in complex organic syntheses and the study of reaction mechanisms (Orahovats et al., 1996).

Molecular Structure Analysis

- Crystal and Molecular Structure Studies : Investigations into the stereochemistry of 1,3-diheterocyclanes, including 1,3,2-dioxathiane 2-oxides, have provided insights into their crystal and molecular structures. This is crucial for understanding the chemical properties and potential applications in material science and chemistry (Bredikhin et al., 2003).

Electrochemistry

- Electrolyte Additive in Batteries : 1,3,2-Dioxathiane 2,2-dioxide has been studied as an electrolyte additive in graphite/LiCoO2 pouch cells. This research is significant for the development of advanced battery technologies (Xia et al., 2015).

Mechanism of Action

Safety and Hazards

The compound has several hazard statements: H317 - May cause an allergic skin reaction, H318 - Causes serious eye damage, H341 - Suspected of causing genetic defects, H351 - Suspected of causing cancer, H402 - Harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAKWODGKZEADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073274 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-97-1 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)